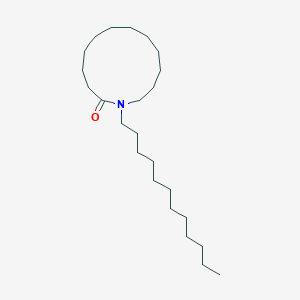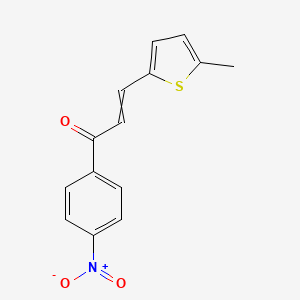![molecular formula C27H34O2 B14606393 1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]- CAS No. 58600-16-1](/img/structure/B14606393.png)
1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]- is a complex organic compound characterized by its unique structure, which includes a nonanone backbone and a fluorenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]- typically involves multi-step organic reactions. One common method includes the condensation of fluorenone with a suitable alkylating agent, followed by further functionalization to introduce the nonanone moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2-Nonanone: A simpler ketone with a similar nonanone backbone but lacking the fluorenyl group.
Fluorenone: Contains the fluorenyl group but lacks the nonanone moiety.
Uniqueness
1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]- is unique due to the combination of the nonanone and fluorenyl groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
58600-16-1 |
|---|---|
Fórmula molecular |
C27H34O2 |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
1-(7-pentanoyl-9H-fluoren-2-yl)nonan-1-one |
InChI |
InChI=1S/C27H34O2/c1-3-5-7-8-9-10-12-27(29)21-14-16-25-23(18-21)19-22-17-20(13-15-24(22)25)26(28)11-6-4-2/h13-18H,3-12,19H2,1-2H3 |
Clave InChI |
YFYDWXKOYQZRLO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




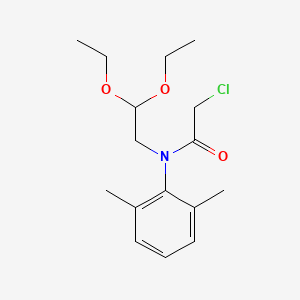
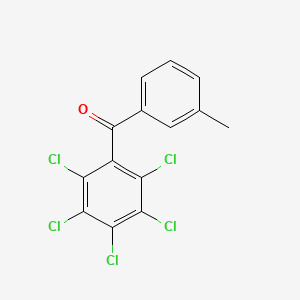
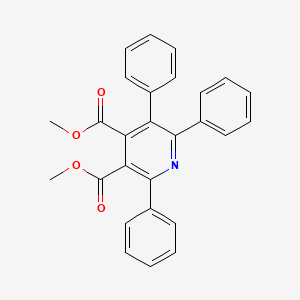
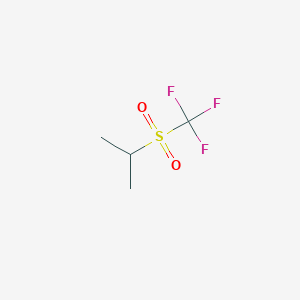
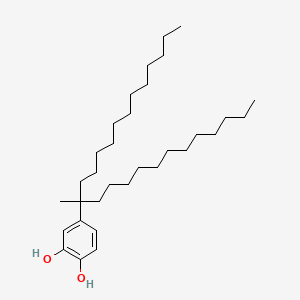

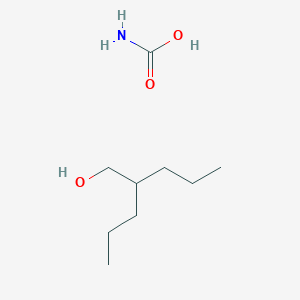
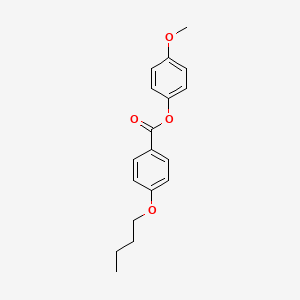

![[Bis(2-hydroxyethyl)amino]oxidanide](/img/structure/B14606383.png)
